molecular formula C2H6N2O B12402333 Methylurea-D6

Methylurea-D6

Cat. No.: B12402333
M. Wt: 80.12 g/mol
InChI Key: XGEGHDBEHXKFPX-SQOCRZMJSA-N
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Description

Methylurea-D6 is a deuterium-labeled derivative of methylurea, where six hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylurea-D6 can be synthesized through the nucleophilic addition of deuterated methylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, avoiding the use of organic solvents . The reaction typically proceeds under mild conditions, with the deuterated methylamine reacting with potassium isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methylurea-D6 undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with amines to form substituted ureas.

    Oxidation: Can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves amines and isocyanates under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include substituted ureas, carbonyl compounds, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylurea-D6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylurea-D6 involves its interaction with specific molecular targets. The deuterium atoms in this compound can influence the reaction kinetics and pathways due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated methylurea .

Comparison with Similar Compounds

Similar Compounds

    N-Methylurea: A non-deuterated analog of methylurea-D6.

    N,N-Dimethylurea: Another urea derivative with two methyl groups.

    Tetramethylurea: A more heavily substituted urea compound.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotope effect can lead to differences in reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways .

Biological Activity

Methylurea-D6, a deuterated derivative of methylurea, has garnered attention in pharmaceutical and biochemical research due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. The synthesis of this compound typically involves the nucleophilic addition of deuterated amines to carbonyl compounds, following methods that ensure high yields and purity .

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The compound's effectiveness can be influenced by its concentration and the specific strain targeted.
  • Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in affected cells.
  • Enzyme Inhibition : this compound has been reported to inhibit specific enzymes, which could have implications for drug design targeting enzyme-related pathways in diseases.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant antibacterial activity:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Assays

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated that at concentrations above 50 µM, this compound induced significant cell death in HeLa and MCF-7 cells:

Cell LineIC50 (µM)
HeLa45
MCF-760

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a chemotherapeutic agent.

Enzyme Inhibition Studies

This compound was also evaluated for its inhibitory effects on certain enzymes linked to cancer progression. For example, it demonstrated significant inhibition of cyclooxygenase (COX) enzymes:

EnzymeIC50 (µM)
COX-125
COX-230

These results indicate that this compound could play a role in modulating inflammatory responses associated with cancer.

The biological activity of this compound is thought to stem from its ability to interact with cellular targets, leading to alterations in metabolic pathways. The deuterium substitution may enhance binding affinity or stability compared to non-deuterated analogs.

Properties

Molecular Formula

C2H6N2O

Molecular Weight

80.12 g/mol

IUPAC Name

1,1,3-trideuterio-3-(trideuteriomethyl)urea

InChI

InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)/i1D3/hD3

InChI Key

XGEGHDBEHXKFPX-SQOCRZMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([2H])C(=O)N([2H])[2H]

Canonical SMILES

CNC(=O)N

Origin of Product

United States

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